

Application Notes and Protocols for N-Nitrosodibutylamine-d9 in Pharmaceutical Impurity Testing

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Compound of Interest

Compound Name: *N-Nitrosodibutylamine-d9*

Cat. No.: *B15554879*

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These comprehensive application notes and protocols detail the use of **N-Nitrosodibutylamine-d9** (NDBA-d9) as an internal standard for the quantitative analysis of N-Nitrosodibutylamine (NDBA) and other nitrosamine impurities in pharmaceutical products. The methodologies outlined are based on modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and selectivity in compliance with global regulatory standards.

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities in drug substances and products. [4] Accurate and robust analytical methods are therefore crucial for their detection and quantification at trace levels.[5][6][7]

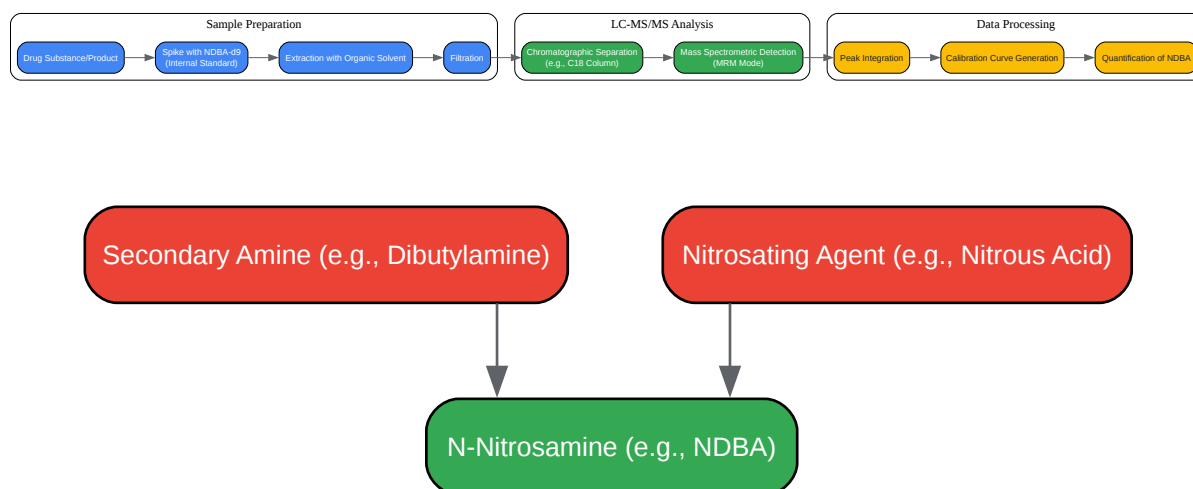
N-Nitrosodibutylamine-d9 (NDBA-d9) is a deuterated analog of NDBA and is commonly used as an internal standard in analytical methods. The use of a stable isotope-labeled internal standard is critical for accurate quantification as it co-elutes with the analyte of interest and

experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response.[4][8]

Analytical Principle

The primary analytical technique for the determination of NDBA and other nitrosamines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and selectivity required to detect these impurities at the parts-per-billion (ppb) level. [9][10] The general workflow involves sample preparation, chromatographic separation, and detection by mass spectrometry.

A typical experimental workflow for the analysis of nitrosamine impurities using an internal standard like NDBA-d9 is illustrated below.



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